molecular formula C19H22N2O2 B5129917 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5129917
M. Wt: 310.4 g/mol
InChI Key: KSTACZYYOMVFTD-UHFFFAOYSA-N
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Description

1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone, also known as HPPH, is a small molecule that has shown potential in various scientific research applications.

Mechanism of Action

1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone is a photosensitizer that absorbs light in the near-infrared region. Upon activation by light, 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone produces reactive oxygen species that can cause oxidative damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone has a high tumor-to-normal tissue ratio, meaning it preferentially accumulates in cancerous tissue compared to normal tissue. 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its high tumor-to-normal tissue ratio, which allows for selective targeting of cancer cells. However, the use of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone in PDT requires the use of light, which can be difficult to deliver to deep-seated tumors. In addition, the effectiveness of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone in PDT can be limited by the depth of tissue penetration of light.

Future Directions

Some possible future directions for research on 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone include the development of more efficient delivery methods for light to deep-seated tumors, the optimization of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone dosing and administration, and the investigation of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone and its potential use in other scientific research applications beyond cancer treatment.

Synthesis Methods

The synthesis of 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(4-hydroxybenzyl)-1-piperazine with 1-bromo-4-(4-nitrophenyl)butane, followed by reduction with palladium on carbon. The resulting compound is then treated with acetic anhydride to yield 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone.

Scientific Research Applications

1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone has been studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone, which is activated by light to produce reactive oxygen species that can kill cancer cells. 1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone has also been studied for its potential use in fluorescence-guided surgery, where it can be used to identify cancerous tissue during surgery.

properties

IUPAC Name

1-[4-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15(22)17-4-6-18(7-5-17)21-12-10-20(11-13-21)14-16-2-8-19(23)9-3-16/h2-9,23H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTACZYYOMVFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5346696

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